molecular formula C18H10ClFN2S B2857238 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile CAS No. 252059-87-3

2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile

Cat. No.: B2857238
CAS No.: 252059-87-3
M. Wt: 340.8
InChI Key: FHMUOZBEOVNVPJ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is a chemical compound with the molecular formula C18H10ClFN2S This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a nicotinonitrile core

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophenol with 4-fluorobenzaldehyde to form an intermediate, which is then subjected to a cyclization reaction with malononitrile and ammonium acetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfonyl]-1-phenylethanone
  • 4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]nicotinonitrile

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is unique due to the combination of its chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2S/c19-14-4-8-16(9-5-14)23-18-13(11-21)3-10-17(22-18)12-1-6-15(20)7-2-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMUOZBEOVNVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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